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Compound of Interest

Compound Name: Carvomenthol

Cat. No.: B3432501

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for the
stereoisomers of Carvomenthol. Carvomenthol, systematically known as 2-methyl-5-(propan-
2-yl)cyclohexan-1-ol or p-menthan-2-ol, is a monoterpenoid alcohol with three chiral centers,
giving rise to eight stereoisomers. A thorough understanding of the precise stereochemistry and
its correct nomenclature is paramount for researchers in the fields of natural product chemistry,
pharmacology, and drug development, as different stereoisomers can exhibit distinct biological
activities and physical properties.

Understanding the Stereochemistry of
Carvomenthol

The structure of Carvomenthol contains three stereocenters at positions 1, 2, and 4 of the
cyclohexane ring (following the IUPAC numbering for p-menthane derivatives where the
isopropyl group is at position 4 and the methyl group at position 1, with the hydroxyl group at
position 2). This results in 23 = 8 possible stereoisomers, which exist as four pairs of
enantiomers. These diastereomeric pairs are designated as Carvomenthol, Isocarvomenthol,
Neocarvomenthol, and Neoisocarvomenthol.

The IUPAC nomenclature for these stereoisomers is determined by the absolute configuration
(R/S) at each of the three chiral centers. The relative stereochemistry of the substituents
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(hydroxyl, methyl, and isopropyl groups) on the cyclohexane ring dictates the prefix (iso-, neo-,
Nneoiso-).

IUPAC Nomenclature of Carvomenthol
Stereoisomers

The systematic IUPAC name for Carvomenthol is 2-methyl-5-(propan-2-yl)cyclohexan-1-ol.
The stereochemical configuration for each isomer is specified using the Cahn-Ingold-Prelog
(CIP) priority rules. Below is a comprehensive list of the IUPAC names for all eight
stereoisomers of Carvomenthol.

Common Name IUPAC Name

(1R,2R,4R)-2-Methyl-5-(propan-2-

(+)-Carvomenthol
yl)cyclohexan-1-ol

(1S,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

(-)-Carvomenthol
1-ol

(1R,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-

(+)-Isocarvomenthol
1-ol

(1S,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

(-)-Isocarvomenthol
1-ol

(1R,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

(+)-Neocarvomenthol
1-ol

(1S,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-

(-)-Neocarvomenthol
1-ol

(1R,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

(+)-Neoisocarvomenthol Lol
-0

(1S,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-

(-)-Neoisocarvomenthol
1-ol

Physical Properties of Carvomenthol Stereoisomers
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While data for all individual stereoisomers is not extensively available, the following table
summarizes some of the known physical properties of Carvomenthol, which is often
commercially available as a mixture of stereocisomers. It is important to note that enantiomers
have identical physical properties (e.g., melting point, boiling point) but differ in their optical
rotation, while diastereomers have distinct physical properties.

Property Value Reference
Molecular Formula C10H200 [1]
Molecular Weight 156.27 g/mol [1]
Boiling Point 222 °C (for the mixture) [2]

_ 0.887 - 0.893 g/cm?3 at 25 °C
Density ) [1]
(for the mixture)

) 1.462 - 1.463 at 20 °C (for the
Refractive Index ) [1]
mixture)

Kovats Retention Index
] 1186 (Standard non-polar) [3]
(Neoisocarvomenthol)

Experimental Protocols

The synthesis and separation of individual Carvomenthol stereoisomers are crucial for
studying their specific biological activities.

Synthesis of Carvomenthol Stereoisomers

A common route for the synthesis of Carvomenthol stereoisomers involves the catalytic
hydrogenation of carvone.[4] Carvone, which is readily available in both (R)- and (S)-
enantiomeric forms, possesses the basic carbon skeleton of Carvomenthol. The
stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst,
solvent, and reaction conditions, leading to different diastereomeric ratios.

General Protocol for the Hydrogenation of Carvone:
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e Reactants: (R)- or (S)-Carvone, Hydrogen gas (Hz), Catalyst (e.g., Palladium on carbon
(Pd/C), Platinum oxide (PtOz), or Nickel).

» Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

e Procedure: a. Dissolve the chosen enantiomer of carvone in the solvent in a high-pressure
reaction vessel. b. Add the catalyst to the solution. c. Pressurize the vessel with hydrogen
gas to the desired pressure. d. Stir the reaction mixture at a specific temperature for a
sufficient time to ensure complete reduction of both the carbon-carbon double bonds and the
carbonyl group. e. After the reaction is complete, carefully depressurize the vessel and filter
off the catalyst. f. Remove the solvent under reduced pressure to obtain the crude mixture of
Carvomenthol stereoisomers.

Separation of Carvomenthol Stereoisomers

The separation of the resulting mixture of stereoisomers is typically achieved using
chromatographic techniques.

Protocol for Separation by Column Chromatography:
» Stationary Phase: Silica gel is commonly used for the separation of diastereomers.

» Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate,
is used as the eluent. The polarity of the mobile phase is optimized to achieve the best
separation.

e Procedure: a. Pack a chromatography column with silica gel slurry in the non-polar solvent.
b. Load the crude mixture of Carvomenthol stereoisomers onto the top of the column. c.
Elute the column with the chosen solvent system, gradually increasing the polarity if
necessary. d. Collect fractions and analyze them using Thin Layer Chromatography (TLC) or
Gas Chromatography (GC) to identify the separated diastereomers. e. Combine the fractions
containing the pure diastereomers and evaporate the solvent.

Protocol for Enantiomeric Resolution by Chiral HPLC:

To separate the enantiomers of each diastereomer, chiral High-Performance Liquid
Chromatography (HPLC) is the method of choice.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. The
choice of CSP depends on the specific enantiomers to be separated.

» Mobile Phase: A suitable mobile phase, typically a mixture of hexane and isopropanol, is
used.

e Procedure: a. Dissolve the purified diastereomer in the mobile phase. b. Inject the sample
into the chiral HPLC system. c. The enantiomers will interact differently with the chiral
stationary phase and will be eluted at different retention times. d. Collect the separated
enantiomers.

Characterization of Carvomenthol Stereoisomers

The individual stereoisomers are characterized using various spectroscopic techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy are used
to determine the chemical structure and relative stereochemistry of the isomers. The
coupling constants between protons on the cyclohexane ring can provide information about
their spatial orientation (axial or equatorial).

e Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of
the separated isomers, and MS provides information about their molecular weight and
fragmentation pattern.

o Polarimetry: The specific rotation of each enantiomer is measured using a polarimeter to
determine its optical activity.

Logical Relationships of Carvomenthol
Stereoisomers

The eight stereoisomers of Carvomenthol are related to each other as either enantiomers or
diastereomers. The following diagram illustrates these relationships.
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Caption: Stereochemical relationships between the eight isomers of Carvomenthol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the IUPAC
Nomenclature of Carvomenthol Stereocisomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3432591#iupac-nomenclature-for-carvomenthol-
stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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